1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester
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Overview
Description
1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester is a complex organic compound with the molecular formula C16H18INO4 and a molecular weight of 415.22 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspirodecane ring system and an iodo-substituted oxo group. The presence of the phenylmethyl ester group further adds to its chemical complexity.
Preparation Methods
The synthesis of 1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester involves multiple steps, typically starting with the formation of the spirocyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodo group or to convert oxo groups to hydroxyl groups.
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester involves its interaction with specific molecular targets. The iodo and oxo groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. The spirocyclic structure provides stability and influences the compound’s overall reactivity. The exact molecular pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 10-iodo-2-oxo-, phenylmethyl ester can be compared with other similar compounds, such as:
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- 2-Oxo-1-oxaspiro[4,5]decane-4-carboxylic acid
- 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C16H18INO4 |
---|---|
Molecular Weight |
415.22 g/mol |
IUPAC Name |
benzyl 6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate |
InChI |
InChI=1S/C16H18INO4/c17-13-7-4-10-18(16(13)9-8-14(19)22-16)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
InChI Key |
CBKNAIGFQWYWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(CCC(=O)O2)N(C1)C(=O)OCC3=CC=CC=C3)I |
Origin of Product |
United States |
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